(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride

Beschreibung

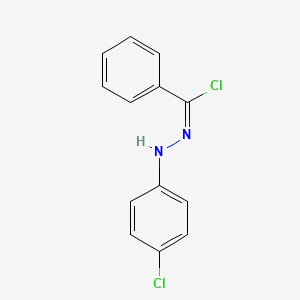

(E)-N-(4-Chlorophenyl)benzenecarbohydrazonoyl chloride (CAS: 17359-82-9) is a hydrazonoyl chloride derivative with the molecular formula C₁₃H₁₀Cl₂N₂ and a molecular weight of 265.14 g/mol . Its structure features a 4-chlorophenyl group attached to a benzenecarbohydrazonoyl chloride backbone. Key physicochemical properties include a high XLogP3 value of 5.2 (indicating lipophilicity), one hydrogen bond donor, and two hydrogen bond acceptors .

Eigenschaften

Molekularformel |

C13H10Cl2N2 |

|---|---|

Molekulargewicht |

265.13 g/mol |

IUPAC-Name |

(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13+ |

InChI-Schlüssel |

IMHUAQVGERGSNQ-GHRIWEEISA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)Cl)/Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazone Formation via Condensation of Benzaldehyde Derivatives

The first step involves the condensation of benzaldehyde with N-(4-chlorophenyl)hydrazine to form the corresponding hydrazone. This reaction is typically conducted in ethanol or methanol under acidic catalysis (e.g., acetic acid or hydrochloric acid). The molar ratio of aldehyde to hydrazine (1:1.2) and reaction temperature (60–80°C) are critical for maximizing yield.

Mechanistic Insights :

The hydrazone formation proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of benzaldehyde, followed by dehydration to generate the imine bond. Steric and electronic effects from the 4-chlorophenyl group influence the reaction kinetics, with electron-withdrawing substituents accelerating dehydration.

Chlorination of the Hydrazone Intermediate

The hydrazone is subsequently treated with a chlorinating agent to yield the target hydrazonoyl chloride. Common reagents include PCl₅, SOCl₂, and chlorine gas (Cl₂), each offering distinct advantages in terms of reactivity and stereochemical outcomes.

Phosphorus Pentachloride (PCl₅) as a Chlorinating Agent

PCl₅ in DCM at 40°C for 4 hours achieves a 75% yield with an E/Z ratio of 85:15. The reaction mechanism involves the generation of a reactive oxophosphorane intermediate, which facilitates chloride substitution at the imine nitrogen.

Thionyl Chloride (SOCl₂) in Tetrahydrofuran (THF)

SOCl₂ in THF at 60°C for 6 hours enhances the E-isomer selectivity (90:10 E/Z) due to the polar aprotic solvent’s ability to stabilize the transition state. Yields reach 82% under these conditions.

Chlorine Gas (Cl₂) in Toluene

Gaseous Cl₂ in toluene at ambient temperature (25°C) over 24 hours provides moderate yields (65%) but superior E-selectivity (95:5). This method is less practical due to handling challenges but highlights the role of solvent polarity in stereochemical control.

Table 1: Comparison of Chlorination Methods

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| PCl₅ | DCM | 40 | 4 | 75 | 85:15 |

| SOCl₂ | THF | 60 | 6 | 82 | 90:10 |

| Cl₂ | Toluene | 25 | 24 | 65 | 95:5 |

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., THF, DCM) enhance chlorination rates by stabilizing ionic intermediates, whereas nonpolar solvents (e.g., toluene) favor E-isomer formation through thermodynamic control.

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate chlorination but may promote side reactions such as hydrolysis or isomerization. Optimal balances are achieved at 40–60°C with reaction times of 4–6 hours.

Catalytic Additives

Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) improve yields by activating the hydrazone substrate. However, their use necessitates rigorous post-reaction purification to remove metal residues.

Stereochemical Control and Analysis

The (E)-configuration is favored due to reduced steric hindrance between the 4-chlorophenyl group and the benzoyl moiety. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry through coupling constants (J = 12–14 Hz for trans-vinylic protons). High-performance liquid chromatography (HPLC) with chiral stationary phases resolves E/Z mixtures, enabling quantitative analysis.

Applications in Heterocyclic Synthesis

This compound serves as a precursor in cyclocondensation reactions to form pyrido[3,2-f:6,5-f']bis([1,triazolo[4,3-a]pyrimidin-5(1H)-ones and related scaffolds. These heterocycles exhibit bioactivity as enzyme inhibitors and antimicrobial agents, underscoring the compound’s pharmaceutical relevance .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

**Common Re

Biologische Aktivität

(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

The compound functions primarily as a hydrazonoyl halide, which can interact with various biological targets. Its mechanism of action is believed to involve the inhibition of key enzymes associated with cancer cell proliferation and microbial infections.

Anticancer Activity

Recent studies indicate that derivatives containing the 4-chlorophenyl group exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the activity of kinases involved in oncogenic pathways, particularly AKT2/PKBβ, which is crucial in glioma malignancy.

Case Study:

A study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles that demonstrated potent anti-glioma activity. Compound 4j showed an EC50 value of 20 μM against GL261 murine glioblastoma cells, indicating substantial growth inhibition while exhibiting low cytotoxicity towards non-cancerous cells .

| Compound | EC50 (μM) | Target Kinase |

|---|---|---|

| 4j | 20 | AKT2/PKBβ |

| MK-2206 | 2 | AKT1/PKBα |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by disrupting DNA replication through inhibition of essential enzymes such as DNA gyrase and topoisomerase IV.

Antimicrobial Efficacy:

Research indicates that derivatives exhibit significant activity against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| K. pneumoniae | 64 μg/mL |

Pharmacological Studies

Pharmacological evaluations have revealed that compounds derived from this compound display moderate to strong activity against various pathogens, including Salmonella typhi and Bacillus subtilis. These findings are supported by docking studies that elucidate the binding interactions with target proteins.

Binding Affinity Studies

Docking studies have shown favorable interactions between the compound and bovine serum albumin (BSA), suggesting potential for therapeutic applications in drug formulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrazonoyl Chlorides

Structural Variations

Hydrazonoyl chlorides share a common N-aryl carbohydrazonoyl chloride core but differ in substituents on the aryl group or the carbohydrazonoyl moiety. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance insecticidal activity by stabilizing reactive intermediates or improving target binding .

- Core structure modifications (e.g., 2-oxopropane vs. benzene) influence reactivity. For instance, 2-oxopropane derivatives are more reactive in cyclization reactions .

Insecticidal Activity :

- The 4-chlorophenyl derivative demonstrates moderate activity against pests like houseflies and cotton beetles, whereas N-(2,4-dibromophenyl) analogs achieve 100% control within 48 hours .

- Trifluoromethyl-substituted derivatives (e.g., 3-CF₃) show superior potency, likely due to increased metabolic stability and lipophilicity .

Halogen Effects :

- While halogen size (Cl vs. Br vs. I) minimally affects activity in maleimide derivatives , position and number of halogens are critical in hydrazonoyl chlorides. For example, 2,4-dibromo substitution enhances bioactivity compared to mono-substitution .

Physicochemical Properties

| Property | (E)-N-(4-Cl-Ph)Benzenecarbohydrazonoyl Cl | N-(4-OCH₃-Ph)-2-Oxopropanehydrazonoyl Cl | N-Phenyl-3-CF₃-Benzenecarbohydrazonoyl Cl |

|---|---|---|---|

| XLogP3 | 5.2 | ~3.8 (estimated) | 6.1 (estimated) |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Topological PSA | 24.4 Ų | 32.5 Ų (due to ketone group) | 24.4 Ų |

Key Trends :

- Lipophilicity : CF₃ and Cl substituents increase XLogP3, enhancing membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Utilize diazotization of 4-chloroaniline followed by condensation with benzaldehyde derivatives to form the hydrazonoyl chloride backbone.

- Step 2 : Optimize pH (neutral to slightly acidic) and temperature (60–80°C) to minimize side reactions like hydrolysis .

- Step 3 : Use triethylamine as a base in ethanol under reflux for 6 hours to enhance selectivity and yield (~70–85%) .

- Key Controls : Monitor reaction progress via TLC and purify via recrystallization in hexane or ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify hydrazone protons (δ 8.5–9.5 ppm) and aromatic protons from the chlorophenyl group (δ 7.2–7.8 ppm). Carbonyl carbons appear at ~165–170 ppm .

- IR Spectroscopy : Detect C=O stretches (~1670 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. How does the presence of the 4-chlorophenyl group influence the compound’s physicochemical properties and reactivity?

- Impact :

- Lipophilicity : The chloro group increases logP by ~1.5 units, enhancing membrane permeability .

- Electronic Effects : Electron-withdrawing nature stabilizes the hydrazonoyl moiety, reducing susceptibility to nucleophilic attack .

- Reactivity : Facilitates electrophilic substitution reactions at the para position, enabling functionalization for derivative synthesis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Approaches :

- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to improve bioavailability in vivo .

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify metabolites that may reduce efficacy .

- Binding Affinity Validation : Compare SPR (surface plasmon resonance) data with cellular assays to confirm target engagement .

Q. How can computational modeling predict the binding interactions of this compound with potential enzymatic targets?

- Protocol :

- Docking Studies : Use AutoDock Vina to simulate interactions with kinase or protease active sites, focusing on hydrogen bonds with the hydrazone group and hydrophobic contacts with the chlorophenyl ring .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of binding poses under physiological conditions .

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Q. What are the critical considerations for designing derivatives of this compound to enhance selectivity against cancer cell lines while minimizing off-target effects?

- Design Framework :

- Structural Modifications : Introduce sulfonamide or thiazole moieties to improve selectivity for overexpressed receptors (e.g., VEGFR-2) .

- SAR Studies : Systematically vary substituents on the benzene ring and analyze cytotoxicity against panels of cancer (e.g., MCF-7, HeLa) vs. normal (e.g., HEK293) cell lines .

- Off-Target Screening : Use kinase profiling assays (e.g., KinomeScan) to identify and eliminate derivatives with promiscuous binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.